3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a nitro group at the third position and a trifluoromethoxyphenylmethyl group at the first position
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in combating Leishmania strains .
Biochemical Pathways
It is known that pyrazole derivatives can interfere with the life cycle of pathogens such as leishmania and plasmodium, disrupting their growth and proliferation .
Result of Action
It is known that some pyrazole derivatives can inhibit the growth of pathogens such as leishmania and plasmodium, which can lead to their eradication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethoxyphenylmethyl Group: This step involves the reaction of the nitro-substituted pyrazole with a trifluoromethoxyphenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydride).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: 3-Amino-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Nitro-1-{[4-(methoxy)phenyl]methyl}-1H-pyrazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
Properties
IUPAC Name |
3-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFLULKCABKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.